Cas no 2171699-06-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid
- EN300-1481697
- 2171699-06-0
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid
-
- Inchi: 1S/C27H28N2O6/c1-17(15-18-7-6-14-34-18)28-26(32)24(12-13-25(30)31)29-27(33)35-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-11,14,17,23-24H,12-13,15-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
- InChI Key: WLUGGSADQMSQQS-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NC(C)CC1=CC=CO1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 476.19473662g/mol
- Monoisotopic Mass: 476.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 723
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118Ų
- XLogP3: 3.8
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1481697-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid |
2171699-06-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1481697-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid |
2171699-06-0 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1481697-1000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid |
2171699-06-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1481697-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid |
2171699-06-0 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1481697-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid |
2171699-06-0 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1481697-500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid |
2171699-06-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1481697-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid |
2171699-06-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1481697-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid |
2171699-06-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1481697-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid |
2171699-06-0 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1481697-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid |
2171699-06-0 | 0.25g |
$3099.0 | 2023-06-06 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid Related Literature
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid
Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid (CAS No. 2171699-06-0)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid, identified by its CAS number 2171699-06-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a furan-based side chain, and multiple functional carbamoyl moieties. Such structural features make it a promising candidate for various biochemical applications, particularly in the synthesis of novel drug candidates and bioactive molecules.
The Fmoc protecting group is a cornerstone in peptide synthesis, where it serves as an amino acid protecting group during solid-phase peptide synthesis (SPPS). The presence of this group in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid suggests potential applications in the development of peptide-based therapeutics. The fluorene moiety, known for its rigidity and fluorescence properties, can enhance the stability and bioavailability of peptide drugs, making this compound an attractive scaffold for further derivatization.
The 1-(furan-2-yl)propan-2-ylcarbamoyl substituent introduces an aromatic heterocycle into the molecular structure, which is often associated with enhanced binding affinity to biological targets. Furan derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The integration of this motif into 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid may contribute to the development of novel compounds with improved pharmacokinetic profiles and target specificity.
Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements. The structural complexity of 4-( {(9H-fluorenine mmoxy carbonyl}amino)-4-{1-(furan 2 y l) propan 2 y l carb am oyl}butanoic acid (CAS No. 2171699 06 0) aligns well with this trend, as it incorporates both fluorinated and furan-based components. Such hybrid structures often exhibit enhanced biological activity due to synergistic interactions between different functional groups.
In the context of drug discovery, the CAS number 2171699 06 0 serves as a unique identifier for this compound, facilitating its tracking in scientific literature and patent databases. Researchers interested in exploring its potential applications can refer to this number to access relevant patents, publications, and synthetic methodologies. The compound's molecular formula and structural details are essential for computational modeling studies aimed at predicting its interactions with biological targets.
The synthesis of 4-( {(9H-fluorenylmethoxycarbonyl}amino)-4-{1-(furan 2 y l) propan 2 y l carb am oyl}butanoic acid (CAS No. 2171699 06 0) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The presence of sensitive functional groups such as amides and esters necessitates careful optimization to ensure high yields and purity. Advances in synthetic techniques, including flow chemistry and microwave-assisted synthesis, have improved the efficiency of producing complex molecules like this one.
One of the most compelling aspects of 4-( {(9H-fluorenylmethoxycarbonyl}amino)-4-{1-(furan 2 y l) propan 2 y l carb am oyl}butanoic acid (CAS No. 2171699 06 0) is its potential as a building block for more intricate drug candidates. By modifying specific functional groups or introducing additional substituents, researchers can generate a library of derivatives with tailored biological activities. This flexibility makes it a valuable asset in medicinal chemistry campaigns aimed at addressing unmet medical needs.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques allow researchers to predict how 4-( {(9H-fluorenylmethoxycarbonyl}amino)-4-{1-(furan 2 y l) propan 2 y l carb am oyl}butanoic acid (CAS No. 2171699 06 0) will interact with target proteins or enzymes. These predictions guide experimental design and help prioritize compounds for further testing. Additionally, virtual screening methods enable the rapid identification of potential hits from large databases of chemical structures.
The fluorene component of this compound is particularly interesting from a photophysical perspective. Fluorene derivatives are known for their fluorescence properties, which make them useful in various applications beyond drug development, such as optoelectronics and bioimaging. Incorporating such motifs into pharmaceuticals could lead to novel therapeutics with dual functionality—pharmacological activity coupled with imaging capabilities.
In conclusion,4-( {(9H-fluorenylmethoxycarbonyl}amino)-4-{1-(furan -2 -y l) propan -2 -y l carb am oyl}-butanoic acid (CAS No .2171699 -06 -0) represents a fascinating example of how structural complexity can be leveraged to develop innovative pharmaceuticals . Its unique combination of functional groups , coupled with its well-defined identity through its CAS number , positions it as a valuable tool for researchers exploring new therapeutic avenues . As the field of medicinal chemistry continues to evolve , compounds like this one will undoubtedly play a crucial role in shaping the future of drug discovery .
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